molecular formula C13H19N7S B12267978 N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine

N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12267978
M. Wt: 305.40 g/mol
InChI Key: QAWNXZGAWSRLAI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidine derivative under controlled conditions. The thiadiazole ring is introduced through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions[3][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of a pyrimidine ring, a piperazine ring, and a thiadiazole ring. This structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C13H19N7S

Molecular Weight

305.40 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C13H19N7S/c1-10-15-13(21-17-10)20-8-6-19(7-9-20)12-14-5-4-11(16-12)18(2)3/h4-5H,6-9H2,1-3H3

InChI Key

QAWNXZGAWSRLAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C

Origin of Product

United States

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